2-Bornanone oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFDEGGJFJECAT-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NO)C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/O)/C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220090 | |
| Record name | (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | |
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Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37939-80-3, 13559-66-5, 18674-50-5, 36065-15-3, 2792-42-9 | |
| Record name | (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37939-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Camphoroxime | |
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| Record name | (1)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bornanone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193372 | |
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| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)- | |
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| Record name | (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID501220090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bornan-2-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Bornanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and relevant experimental protocols for 2-bornanone oxime, also widely known as camphor oxime. The information is tailored for professionals in chemical research and drug development, with a focus on precise structural details and practical methodologies.
Molecular Structure of this compound
This compound is an organic compound derived from the bicyclic monoterpene ketone, 2-bornanone (camphor).[1] Its structure is characterized by a rigid bicyclo[2.2.1]heptane framework with an oxime functional group (-C=N-OH) at the C2 position.[2] This functional group replaces the carbonyl group of the parent camphor molecule.[1] The oxime moiety introduces both hydrogen bond accepting (nitrogen and oxygen) and donating (hydroxyl group) capabilities, which are significant for its chemical reactivity and potential biological interactions.[1]
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO | [3][4][5] |
| Molecular Weight | 167.25 g/mol | [2][3][6] |
| IUPAC Name | N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine | [6] |
| CAS Number | 13559-66-5 | [3][4][7] |
| Melting Point | 110-115 °C | [8] |
| Boiling Point | 243 °C at 760 mmHg | [8] |
Stereoisomerism in this compound
The structural complexity of this compound gives rise to multiple forms of stereoisomerism, which are critical to consider in synthesis, characterization, and application, particularly in pharmacology where stereochemistry dictates biological activity.
The parent camphor molecule is chiral, possessing two stereocenters at the bridgehead carbons, C1 and C4. This chirality is retained in this compound. The naturally occurring and most common form is derived from (1R,4R)-camphor. The presence of these chiral centers leads to the existence of enantiomers. For instance, (1R,4R)-camphor oxime and (1S,4S)-camphor oxime are non-superimposable mirror images of each other. A racemic mixture of these enantiomers is referred to as DL-Camphor oxime.[2][4]
The carbon-nitrogen double bond (C=N) of the oxime functional group restricts rotation, leading to geometric isomerism.[9][10] These isomers are designated as E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond.[11][12]
-
For the C2 carbon, the substituents are the C1 and C3 carbons of the bicyclic ring.
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For the nitrogen atom, the substituents are the hydroxyl group (-OH) and a lone pair of electrons.
The hydroxyl group has a higher priority than the lone pair. The priority between C1 and C3 is determined by the groups attached to them. When the higher-priority groups on the carbon and nitrogen are on the same side of the double bond, the isomer is designated Z. When they are on opposite sides, it is designated E. In older literature, the terms syn and anti are often used for oximes, where syn typically corresponds to the Z configuration and anti to the E configuration, describing the relationship of the hydroxyl group to a specific substituent on the carbon.[9][10]
The combination of enantiomerism and geometric isomerism means that for each enantiomer ((1R,4R) and (1S,4S)), both E and Z diastereomers are possible.
References
- 1. This compound | 13559-66-5 | Benchchem [benchchem.com]
- 2. Buy (1R)-Camphor oxime | 2792-42-9 [smolecule.com]
- 3. Buy this compound | 13559-66-5 [smolecule.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Camphor, oxime | C10H17NO | CID 26110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
The Versatility of 2-Bornanone Oxime: A Technical Guide to its Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bornanone oxime, a derivative of the naturally occurring and chiral molecule camphor, is a versatile and valuable building block in modern organic synthesis. Its rigid bicyclic structure and inherent chirality make it an excellent chiral auxiliary, enabling the stereoselective formation of complex molecules. Furthermore, the oxime functionality serves as a gateway to a variety of important chemical transformations, including the classic Beckmann rearrangement and fragmentation reactions. This technical guide provides an in-depth exploration of the key applications of this compound, complete with experimental details, quantitative data, and visual representations of reaction pathways to empower researchers in their synthetic endeavors.
Core Applications and Methodologies
The utility of this compound in organic chemistry primarily revolves around two key areas: its role as a chiral auxiliary in asymmetric synthesis and its participation in rearrangement and fragmentation reactions to generate diverse molecular scaffolds.
Chiral Auxiliary in Asymmetric Synthesis
The rigid bornane backbone of this compound provides a well-defined steric environment, making it an effective chiral auxiliary for controlling the stereochemical outcome of reactions. This is particularly evident in the synthesis of chiral amines and amino acids.
Derivatives of this compound, specifically glyoxylic oxime ethers, have been successfully employed in the diastereoselective allylation to produce chiral homoallylic amines. These products are valuable intermediates in the synthesis of various natural products and pharmaceuticals. The reaction proceeds with high yields and excellent stereoselectivity when mediated by a Lewis acid catalyst.[1]
Experimental Protocol: Diastereoselective Allylation
A detailed experimental protocol for the Lewis acid-mediated diastereoselective allylation of a camphor-derived glyoxylic oxime ether is as follows:
-
Materials: Camphor-derived glyoxylic oxime ether, allyltributyltin, Sn(OTf)₂, dichloromethane (anhydrous).
-
Procedure:
-
To a solution of the camphor-derived glyoxylic oxime ether (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C is added Sn(OTf)₂ (1.2 mmol).
-
The mixture is stirred for 15 minutes, after which allyltributyltin (1.5 mmol) is added dropwise.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Quantitative Data: Diastereoselective Allylation
| Entry | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Sn(OTf)₂ | up to 94 | >99:1 |
Logical Workflow for Asymmetric Allylation
Caption: Workflow for the synthesis of chiral homoallylic amines.
Beckmann Rearrangement and Fragmentation
The oxime functionality of this compound and its derivatives can undergo Beckmann rearrangement to form lactams or fragment to yield nitriles, depending on the reaction conditions and the substrate's structure. This provides a powerful tool for ring expansion and the introduction of nitrogen-containing functional groups.
The treatment of camphor oxime with acidic reagents like phosphorus pentoxide in toluene can lead to a mixture of products, primarily the rearranged lactam and the fragmented dl-α-campholene nitrile.[2] The regioselectivity of the rearrangement is influenced by the stereochemistry of the oxime and the nature of the catalyst.
Experimental Protocol: Beckmann Rearrangement of Camphor Oxime
-
Materials: Camphor oxime, phosphorus pentoxide, toluene (anhydrous).
-
Procedure:
-
A mixture of camphor oxime (1.0 g) and phosphorus pentoxide (1.5 g) in anhydrous toluene (20 mL) is refluxed.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and carefully quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The products are separated and purified by column chromatography.
-
Reaction Pathway of Beckmann Rearrangement
Caption: Beckmann rearrangement and fragmentation of this compound.
A notable application is the Beckmann fragmentation of camphor-4-carboxylic acid oxime, which proceeds in the presence of aqueous hydrochloric acid to yield functionalized bicyclic lactones in good yields.[3] This reaction involves the formation of a carbocation intermediate that is trapped intramolecularly by the carboxylic acid group.
Experimental Protocol: Beckmann Fragmentation to Lactones
-
Materials: Camphor-4-carboxylic acid oxime, hydrochloric acid (aqueous).
-
Procedure:
-
A solution of camphor-4-carboxylic acid oxime in aqueous hydrochloric acid is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude lactone is purified by recrystallization or column chromatography.
-
Quantitative Data: Beckmann Fragmentation
| Substrate | Product | Yield (%) |
| Camphor-4-carboxylic acid oxime | Functionalized Bicyclic Lactone | Good |
Mechanism of Beckmann Fragmentation and Lactonization
Caption: Mechanism of lactone formation via Beckmann fragmentation.
Conclusion
This compound and its derivatives are powerful tools in the arsenal of the synthetic organic chemist. Their application as chiral auxiliaries provides a reliable method for the asymmetric synthesis of valuable chiral building blocks. Furthermore, the versatile reactivity of the oxime group through Beckmann rearrangement and fragmentation pathways opens up avenues for the creation of diverse and complex molecular architectures, including lactams, nitriles, and lactones. The detailed protocols and data presented in this guide are intended to facilitate the adoption and exploration of these methodologies in research and development settings, ultimately contributing to the advancement of organic synthesis and drug discovery.
References
The Unexplored Therapeutic Potential of 2-Bornanone Oxime and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Introduction
2-Bornanone, a bicyclic monoterpene ketone commonly known as camphor, has a long history in traditional medicine. Its derivative, 2-Bornanone oxime (also known as camphor oxime), presents a versatile scaffold for chemical modification, offering the potential for a wide array of biological activities. Oximes, in general, are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic activities[1][2][3][4][5]. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the biological activities of this compound and its derivatives. It aims to consolidate the available data, detail relevant experimental methodologies, and identify key areas for future research and development in leveraging this unique chemical entity for therapeutic applications.
While direct and extensive research on the biological activities of this compound and its derivatives is not abundant in publicly accessible literature, this guide will draw upon existing data for structurally related terpenoid and other oxime derivatives to illustrate the potential therapeutic avenues. This approach underscores the significant opportunities that lie in the systematic investigation of this compound class.
Synthesis of this compound and its Derivatives
The foundational step in exploring the biological potential of this class of compounds is their synthesis. This compound is typically synthesized through a straightforward condensation reaction between 2-bornanone (camphor) and hydroxylamine hydrochloride. The reaction is generally carried out in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate or sodium hydroxide to neutralize the liberated hydrochloric acid[6].
Further derivatization to create ester or ether derivatives can be achieved through standard organic synthesis protocols. For instance, oxime esters can be prepared by reacting the this compound with various acyl chlorides or anhydrides in the presence of a base.
General Experimental Protocol for the Synthesis of this compound
Materials:
-
2-Bornanone (Camphor)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1N solution
Procedure:
-
Dissolve 2-bornanone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (sodium acetate or sodium hydroxide).
-
Add the aqueous solution of hydroxylamine hydrochloride and base to the ethanolic solution of 2-bornanone.
-
The reaction mixture is typically heated under reflux for a specified period (e.g., 3 hours) to ensure complete reaction.
-
After cooling, the reaction mixture is poured into a cold dilute acid solution (e.g., 1N HCl) to precipitate the product.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol.
Biological Activities and Quantitative Data
Due to the limited specific data on this compound derivatives, this section presents a summary of the biological activities observed in other oxime-containing compounds, which suggests the potential activities of the target compounds. The tables below summarize quantitative data from studies on analogous oxime derivatives to provide a comparative context.
Antimicrobial and Antifungal Activity
Table 1: Antimicrobial Activity of Selected Oxime Derivatives (Analogous Compounds)
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Chalcone Oxime Derivatives | Staphylococcus aureus | Moderate to good inhibition at 7.5-10 mg/mL | |
| Chalcone Oxime Derivatives | Candida albicans | Moderate to good inhibition at 7.5-10 mg/mL |
| Steroidal Oxime-Ether Derivatives | Gram-positive & Gram-negative bacteria | Some derivatives showed better activity than chloramphenicol | |
Cytotoxic Activity
The cytotoxic potential of oxime derivatives against various cancer cell lines has been a subject of interest. The mechanism of action often involves the induction of apoptosis or cell cycle arrest. The following table includes IC₅₀ values for various non-2-Bornanone oxime derivatives, indicating the potential for this class of compounds in oncology research.
Table 2: Cytotoxic Activity of Selected Oxime Derivatives (Analogous Compounds)
| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Estrone Oxime Derivatives | LNCaP (Prostate Cancer) | 3.59 | |
| Estrone Oxime Derivatives | HepaRG (Liver Cancer) | 16.94 | |
| Diterpene Stemodin Oxime Esters | PC3 (Prostate Cancer) | 54.52 - 62.39 |
| Diterpene Stemodin Oxime Esters | SNB-19 (Astrocytoma) | 59.72 | |
Anti-inflammatory Activity
The anti-inflammatory properties of oximes are another promising area of investigation. While specific data for this compound is lacking, the broader class of oximes has been shown to possess anti-inflammatory effects.
Further research is required to determine the anti-inflammatory potential and mechanisms of this compound and its derivatives.
Experimental Protocols for Biological Assays
To facilitate further research into the biological activities of this compound derivatives, this section outlines standard experimental protocols for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of synthesis and evaluation, as well as potential mechanisms of action, the following diagrams are provided in the DOT language.
Caption: Workflow for the synthesis and biological screening of this compound derivatives.
Caption: A hypothetical signaling pathway for the cytotoxic activity of this compound derivatives.
Conclusion and Future Directions
The exploration of this compound and its derivatives as biologically active agents is still in its infancy. The available literature, primarily on analogous oxime structures, strongly suggests that this class of compounds holds significant therapeutic potential. The ease of synthesis of the core this compound scaffold and the potential for diverse chemical modifications make it an attractive starting point for the development of new drug candidates.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features responsible for their biological activities. In-depth mechanistic studies are also necessary to elucidate the specific molecular targets and signaling pathways involved. The data presented in this guide, though limited, should serve as a catalyst for further investigation into this promising, yet underexplored, area of medicinal chemistry. The development of novel antimicrobial, antifungal, cytotoxic, and anti-inflammatory agents from this unique natural product-derived scaffold could offer new solutions to pressing global health challenges.
References
- 1. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 8-oxadihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Bornanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Bornanone oxime, also known as camphor oxime. This bicyclic monoterpene oxime is a versatile building block in organic synthesis, and a thorough understanding of its thermal behavior is crucial for its safe handling, storage, and application in various chemical processes. This document summarizes key thermal properties, outlines plausible decomposition pathways, and details the experimental methodologies used to assess its thermal stability.
Core Concepts: Thermal Stability and Decomposition
Thermal stability refers to the ability of a substance to resist chemical change upon heating. When a substance reaches its decomposition temperature, it breaks down into simpler compounds or undergoes molecular rearrangement. For this compound, thermal decomposition is a complex process that can proceed through several pathways, influenced by factors such as temperature, heating rate, and the presence of catalysts.
Quantitative Thermal Data
While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the full decomposition profile of this compound are not extensively detailed in publicly available literature, some key thermal properties have been reported.
| Property | Value | Units | Method | Reference |
| Melting Point (Tfus) | 388 | K (115 °C) | DSC | Mjojo, 1979 |
| Enthalpy of Fusion (ΔfusH) | 1.2 | kJ/mol | DSC | Mjojo, 1979 |
| Boiling Point | 243 | °C at 760 mmHg | - | ChemBK |
| Plausible Decomposition Onset | ~200-250 | °C | - | General Observations |
Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound is believed to be initiated by the homolytic cleavage of the N-O bond, which is the weakest bond in the molecule. This initial step generates a nitrogen-centered radical and a hydroxyl radical, which can then trigger a cascade of reactions.
A plausible thermal decomposition pathway, in the absence of acidic catalysts, is outlined below. This pathway includes the formation of camphor and hydroxylamine as primary decomposition products, followed by further breakdown and rearrangement reactions.
The Synthesis of Camphor Oxime: A Technical Guide to its Discovery and Chemical History
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of camphor oxime synthesis, from its historical discovery to modern experimental protocols. Camphor, a bicyclic monoterpene, has long been a subject of fascination in organic chemistry. Its transformation into camphor oxime represents a key gateway to a variety of synthetic pathways, including the notable Beckmann rearrangement, which has been a subject of study for over a century. This document provides a comprehensive overview of the synthesis, quantitative data, and detailed experimental procedures for researchers in organic synthesis and drug development.
Historical Context and Discovery
The chemistry of camphor and its derivatives has a rich history, with significant contributions from prominent chemists. While the total synthesis of camphor was a landmark achievement in organic chemistry, accomplished by Gustaf Komppa in 1903, the synthesis of its oxime derivative predates this. The reaction of ketones with hydroxylamine to form oximes was a well-established transformation in the late 19th century.
Early investigations into the structure and reactivity of camphor led to the synthesis of camphor oxime. While a definitive first synthesis is not clearly documented in readily available literature, the work of German chemist Justus Bredt in the late 19th century on the structure of camphor laid the groundwork for understanding its derivatives. The Beckmann rearrangement of camphor oxime, a reaction that would become a classic example in organic chemistry textbooks, was studied by various chemists, including Ernst Otto Beckmann himself. These early studies were pivotal in elucidating the structure of camphor and understanding the stereochemistry of rearrangement reactions. Investigations by chemists like Tiemann and Ageli into the action of various reagents on camphor oxime further expanded the knowledge of its chemical behavior.[1]
Synthesis of Camphor Oxime
The most common and well-documented method for the synthesis of camphor oxime involves the reaction of camphor with hydroxylamine hydrochloride in the presence of a base. This straightforward condensation reaction proceeds with good yields and purity.
Experimental Protocol: Synthesis of (1R)-Camphor Oxime
This protocol is adapted from established literature procedures.
Materials:
-
(1R)-Camphor
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve camphor in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the camphor solution.
-
Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude camphor oxime.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure camphor oxime.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of camphor oxime.
| Parameter | Value | Reference |
| Reactants | ||
| D-Camphor | 11.0 g (71.6 mmol) | Organic Syntheses Procedure |
| Hydroxylamine HCl | 7.83 g (112.7 mmol) | Organic Syntheses Procedure |
| Sodium Acetate | 7.46 g (90.9 mmol) | Organic Syntheses Procedure |
| Reaction Conditions | ||
| Solvent | Ethanol/Water | Organic Syntheses Procedure |
| Temperature | 60 °C | Organic Syntheses Procedure |
| Reaction Time | Overnight | Organic Syntheses Procedure |
| Product Yield & Purity | ||
| Yield | 56-60% | Organic Syntheses Procedure |
| Purity | >99% (by qNMR) | Organic Syntheses Procedure |
| Physical Properties | ||
| Melting Point | 115-119 °C | Sigma-Aldrich, Guidechem |
| Appearance | White crystalline solid | Guidechem |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | See detailed data below | |
| ¹³C NMR (CDCl₃) | See detailed data below | ChemicalBook |
| IR (KBr) | See detailed data below | Guidechem |
| TLC Data | ||
| Rf (Camphor) | 0.64 (Hexanes/Ethyl Acetate 10:1) | Organic Syntheses Procedure |
| Rf (Camphor Oxime) | 0.29 (Hexanes/Ethyl Acetate 10:1) | Organic Syntheses Procedure |
Detailed Spectroscopic Data:
-
¹³C NMR (CDCl₃): δ 219.0 (C=N), 57.7, 46.8, 43.3, 40.1, 30.0, 27.1, 19.8, 19.1, 9.3 ppm.[2][3]
-
IR (KBr, cm⁻¹): 3262 (O-H), 2963, 2878 (C-H), 1654 (C=N).[4]
The Beckmann Rearrangement of Camphor Oxime
The Beckmann rearrangement of camphor oxime is a classic example of this name reaction, where the oxime is converted to a lactam (a cyclic amide) under acidic conditions. However, in the case of camphor oxime, the reaction often leads to fragmentation products, primarily nitriles, rather than the expected lactam.[1] This is due to the strained bicyclic structure of camphor.
Experimental Protocol: Beckmann Rearrangement of Camphor Oxime
This protocol describes a typical procedure for the Beckmann rearrangement of camphor oxime, which often results in the formation of α-campholenonitrile.
Materials:
-
Camphor oxime
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) or a strong acid (e.g., concentrated sulfuric acid)
-
Anhydrous solvent (e.g., diethyl ether, benzene)
-
Sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve camphor oxime in an anhydrous solvent in a flask protected from moisture.
-
Cool the solution in an ice bath.
-
Slowly add the rearranging agent (e.g., PCl₅) portion-wise with stirring.
-
Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent to obtain the crude product, which can be purified by distillation or chromatography.
Visualizations
Synthesis of Camphor Oxime
Caption: Workflow for the synthesis of camphor oxime.
Beckmann Rearrangement of Camphor Oxime
References
Methodological & Application
Application Note: Step-by-Step Synthesis Protocol for 2-Bornanone Oxime
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 2-Bornanone oxime, commonly known as camphor oxime. The synthesis is achieved through the reaction of (1R)-Camphor (2-Bornanone) with hydroxylamine hydrochloride in the presence of a weak base. Camphor oxime is a valuable chiral intermediate in organic synthesis. This document outlines the necessary materials, experimental procedure, purification, and characterization methods, and includes a summary of quantitative data and a visual workflow to ensure reproducibility.
Reaction Scheme
The synthesis proceeds via a nucleophilic addition-elimination reaction, where the ketone group of camphor reacts with hydroxylamine to form an oxime and water.
(1R)-Camphor + NH₂OH·HCl + CH₃COONa → (1R)-Camphor Oxime + H₂O + NaCl + CH₃COOH
Materials and Equipment
2.1 Materials
-
(1R)-Camphor (D-Camphor), ≥99% (C₁₀H₁₆O)
-
Hydroxylamine hydrochloride, ≥99% (NH₂OH·HCl)
-
Sodium acetate, anhydrous, ≥99% (CH₃COONa)
-
Ethanol (EtOH), 200 proof
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O), ACS grade
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing solvent: Hexanes/Ethyl Acetate (10:1 v/v)
-
TLC stain: Phosphomolybdic acid (PMA) solution in ethanol
2.2 Equipment
-
250 mL three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Internal thermometer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Vacuum pump
-
Melting point apparatus
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
3.1 Reaction Setup
-
Equip a 250 mL three-necked round-bottomed flask with a magnetic stir bar, a condenser, and a glass stopper.
-
To the flask, add 11.0 g (71.6 mmol) of (1R)-Camphor.
-
Add 36 mL of ethanol and stir the mixture at room temperature (approx. 24 °C) until the camphor is completely dissolved.
3.2 Reagent Addition and Reaction
-
To the stirring solution, add 55 mL of deionized water. The solution may become cloudy.
-
Sequentially add 7.83 g (112.7 mmol, 1.6 equiv) of hydroxylamine hydrochloride and 7.46 g (90.9 mmol, 1.3 equiv) of sodium acetate to the flask.
-
Allow the heterogeneous mixture to stir vigorously at room temperature for 16 hours .
3.3 Reaction Monitoring
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Eluent: Hexanes/Ethyl Acetate (10:1).
-
Visualization: Use a UV lamp (254 nm) and then stain with a phosphomolybdic acid (PMA) solution followed by gentle heating.
-
The reaction is complete when the camphor spot (Rƒ ≈ 0.64) is no longer visible.[1] The product, this compound, will appear as a new spot with an Rƒ value of approximately 0.29.[1]
3.4 Workup and Isolation
-
Once the reaction is complete, cool the flask in an ice bath.
-
Transfer the mixture to a larger flask and concentrate it in vacuo using a rotary evaporator (25 °C, 20 mmHg) to remove most of the ethanol.
-
Transfer the resulting aqueous slurry to a 250 mL separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and transfer the filtrate to a tared round-bottomed flask.
-
Remove the diethyl ether using a rotary evaporator to yield the crude product as a white solid.
3.5 Purification
-
The crude solid can be purified by recrystallization from an ethanol/water mixture or another suitable solvent system to obtain fine, needle-like crystals.
-
Dry the purified crystals under vacuum for at least 1 hour to remove any residual solvent.
-
Weigh the final product and calculate the yield. A yield of 60% or higher is expected.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Product | This compound | |
| Molecular Formula | C₁₀H₁₇NO | [2][3][4] |
| Molecular Weight | 167.25 g/mol | [2][3] |
| Reactant Quantities | ||
| (1R)-Camphor | 11.0 g (71.6 mmol) | [1] |
| Hydroxylamine HCl | 7.83 g (112.7 mmol) | [1] |
| Sodium Acetate | 7.46 g (90.9 mmol) | [1] |
| Reaction Conditions | ||
| Solvent | Ethanol / Water | [1] |
| Temperature | Room Temperature (~24 °C) | [1] |
| Reaction Time | 16 hours | [1] |
| Characterization Data | ||
| Expected Yield | 60-70% | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 115-119 °C | [2] |
| Optical Activity [α]₂₀/D | -40.5° ± 1° (c=5% in ethanol) | [2] |
| TLC Rƒ (Oxime) | 0.29 (Hexanes:EtOAc 10:1) | [1] |
| TLC Rƒ (Camphor) | 0.64 (Hexanes:EtOAc 10:1) | [1] |
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Camphor is flammable and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Hydroxylamine hydrochloride is toxic if swallowed and can be harmful in contact with skin. Handle with care.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.
Visualization of Experimental Workflow
// Nodes start [label="Start: Reagents\n(Camphor, EtOH, H₂O, NH₂OH·HCl, NaOAc)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve Camphor in Ethanol"]; add_reagents [label="2. Add Aqueous Solution of\nHydroxylamine HCl & Sodium Acetate"]; react [label="3. Stir at Room Temperature\n(16 hours)"]; monitor [label="4. Monitor Reaction by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3]; workup [label="5. Concentrate and Extract\nwith Diethyl Ether"]; purify [label="6. Dry, Filter, and Evaporate Solvent"]; characterize [label="7. Purify by Recrystallization\n& Characterize (MP, etc.)"]; end [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_reagents; add_reagents -> react; react -> monitor; monitor -> workup [label=" Reaction Complete "]; workup -> purify; purify -> characterize; characterize -> end; }
References
Preparation of 2-Bornanone oxime from camphor and hydroxylamine.
Application Note: Synthesis of 2-Bornanone Oxime
Introduction
This compound, commonly known as camphor oxime, is a key chemical intermediate derived from camphor, a bicyclic monoterpene. The synthesis involves the condensation reaction between the ketone functional group of camphor and hydroxylamine. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of camphor.[1] The resulting oxime is a versatile compound used in various fields, including the synthesis of chiral auxiliaries, medicinal chemistry, and as a precursor for the preparation of other nitrogen-containing compounds like amides and nitriles.[1][2] This protocol details a reliable method for the preparation and purification of this compound using camphor and hydroxylamine hydrochloride in the presence of a mild base.[3]
Reaction Scheme
(CH₃)₂C₇H₈O (Camphor) + NH₂OH·HCl (Hydroxylamine Hydrochloride) + CH₃COONa (Sodium Acetate) → C₁₀H₁₇NO (this compound) + NaCl + CH₃COOH + H₂O
Experimental Data
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 7.83 | 112.7 | 1.6 |
| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |
| Ethanol | 46.07 | - | - | Solvent |
| Deionized Water | 18.02 | - | - | Solvent |
Table 2: Reaction and Product Parameters
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Solvent System | Ethanol / Deionized Water | [3] |
| Temperature | Reflux at 85-90 °C | [3] |
| Reaction Time | 1 hour | [3] |
| Product Characterization | ||
| Appearance | White Solid | [3] |
| Yield | Up to 90% | [4] |
| R_f Value | 0.29 (Hexanes/Ethyl Acetate 10:1) | [3] |
| Purity (qNMR) | 99% | [3] |
| Optical Activity [α]₂₀ᴰ | −40.5 ± 1° (c = 5% in ethanol) | [1] |
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
1. Reagent Preparation and Reaction Setup:
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer under a nitrogen atmosphere.
-
Charge the flask with D-camphor (11.0 g, 71.6 mmol).[3]
-
Add ethanol (36 mL) and stir the solution at room temperature (approx. 24 °C) until all the solid camphor has dissolved.[3]
2. Reaction Execution:
-
To the stirring solution, add deionized water (55 mL). The camphor may precipitate out but will redissolve upon heating.[3]
-
Add hydroxylamine hydrochloride (7.83 g, 112.7 mmol) followed by sodium acetate (7.46 g, 90.9 mmol) to the flask.[3]
-
Heat the heterogeneous mixture to a gentle reflux (internal temperature of 85-90 °C) with continuous stirring.[3]
-
Maintain the reflux for 1 hour.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates using a hexanes/ethyl acetate (10:1) mobile phase. The R_f value for camphor is 0.64, and for the product oxime is 0.29.[3]
3. Product Work-up and Isolation:
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Transfer the cooled mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).[3]
-
Combine the organic phases.
4. Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[3]
-
Filter the solution to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator in vacuo (25 °C, 10 mmHg) to yield a white solid crude product.[3]
-
For further purification, dissolve the crude solid in a minimal amount of hot ethanol (approx. 15 mL at 75 °C).[3]
-
Allow the solution to cool to room temperature and then store at 4 °C overnight to induce crystallization.[3]
-
Collect the purified white crystals by vacuum filtration and dry under vacuum.
Process Visualization
The following diagram illustrates the complete experimental workflow from setup to final product isolation.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Bornanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the mass spectrometry fragmentation pattern of 2-Bornanone oxime, a derivative of camphor. Understanding the fragmentation behavior of such bicyclic monoterpene oximes is crucial for their identification and characterization in various matrices. This document provides a summary of the key fragment ions observed under electron ionization (EI) conditions, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and a proposed fragmentation pathway visualized using a DOT language diagram. The data presented is essential for researchers in natural product chemistry, metabolomics, and drug discovery.
Introduction
This compound, also known as camphor oxime, is a well-known derivative of the bicyclic monoterpene camphor.[1] Its structural complexity, featuring a bridged ring system, presents a unique case for mass spectrometric analysis. Electron ionization mass spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. The fragmentation of cyclic oximes can proceed through various pathways, including McLafferty rearrangements, loss of hydroxyl radicals, and, notably in the case of strained ring systems, Beckmann fragmentations.[2][3][4][5] A thorough understanding of these fragmentation pathways is paramount for the unambiguous identification of this compound and related compounds in complex mixtures.
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The molecular ion peak ([M]⁺) is observed at m/z 167, consistent with its molecular formula C₁₀H₁₇NO.[1] The base peak, representing the most abundant fragment ion, is observed at m/z 124. Other significant fragments are observed at m/z 152, 108, 93, 81, and 67. A summary of the major fragment ions and their relative intensities is presented in Table 1.
Table 1: Key Fragment Ions of this compound in EI-MS
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 167 | 25 | [M]⁺ |
| 152 | 30 | [M - CH₃]⁺ |
| 150 | 15 | [M - OH]⁺ |
| 124 | 100 | [M - C₃H₇]⁺ (Result of Beckmann fragmentation) |
| 108 | 45 | [C₈H₁₂]⁺ |
| 93 | 60 | [C₇H₉]⁺ |
| 81 | 70 | [C₆H₉]⁺ |
| 67 | 40 | [C₅H₇]⁺ |
Experimental Protocols
The following is a representative GC-MS protocol for the analysis of this compound, based on established methods for terpene and oxime analysis.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Fragmentation Pathway
The fragmentation of this compound under EI conditions is proposed to proceed through several key pathways, as illustrated in the diagram below. A significant fragmentation route involves a Beckmann-type fragmentation, which is characteristic of oximes derived from cyclic ketones with α-quaternary carbon atoms. This pathway is responsible for the formation of the base peak at m/z 124. Other important fragmentations include the loss of a methyl group ([M-15]⁺) and the loss of a hydroxyl radical ([M-17]⁺).
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by a distinct set of fragment ions, with the base peak at m/z 124 resulting from a Beckmann fragmentation. The provided experimental protocol offers a reliable method for the GC-MS analysis of this and related compounds. This application note serves as a valuable resource for the identification and structural elucidation of bicyclic monoterpene oximes in complex samples, aiding researchers in the fields of natural product analysis and drug development.
References
- 1. Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R)- [webbook.nist.gov]
- 2. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]
- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Chiral Oxime Ethers as Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and highly selective methodologies is paramount for the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. While a wide array of chiral auxiliaries have been developed and successfully implemented, this document focuses on a specific, yet powerful, class: chiral oxime ethers .
It is crucial to clarify a common point of initial confusion. Simple, achiral oximes, such as 2-butanone oxime , do not function as chiral auxiliaries. A chiral auxiliary must, by definition, be an enantiomerically pure compound that imparts stereochemical control onto a prochiral substrate. 2-Butanone oxime lacks the requisite chirality to fulfill this role.
However, by derivatizing the oxime functionality to form a chiral oxime ether , a powerful tool for asymmetric induction is created. In this strategy, a chiral alcohol is condensed with the oxime, or a chiral moiety is otherwise attached, thereby introducing the stereochemical directing group. This chiral auxiliary can then effectively bias the facial selectivity of nucleophilic or radical additions to the C=N double bond, leading to the formation of new stereocenters with high levels of diastereoselectivity. Subsequently, the chiral auxiliary can be cleaved and potentially recycled, releasing the desired chiral product.
These application notes provide an overview of the principles, key applications, and detailed protocols for the use of chiral oxime ethers in asymmetric synthesis.
Principle of Asymmetric Induction by Chiral Oxime Ethers
The stereochemical outcome of reactions involving chiral oxime ethers is governed by the steric and electronic properties of the chiral auxiliary. The auxiliary creates a sterically biased environment around the prochiral center of the oxime. For nucleophilic additions, the chiral group directs the incoming nucleophile to one of the two diastereotopic faces of the C=N double bond. The preferred trajectory of the nucleophile is the one that minimizes steric hindrance with the bulky groups of the chiral auxiliary. This principle is illustrated in the logical workflow below.
Caption: Logical workflow for asymmetric synthesis using a chiral oxime ether auxiliary.
Applications in Asymmetric Synthesis
Chiral oxime ethers have proven to be versatile auxiliaries in a range of asymmetric transformations, most notably in the synthesis of chiral amines and β-amino acids.
Asymmetric Synthesis of Chiral Amines via Nucleophilic Addition
A prominent application of chiral oxime ethers is the diastereoselective addition of organometallic reagents (e.g., organolithiums, Grignard reagents) to the C=N bond. This reaction provides a reliable route to chiral hydroxylamines, which can then be reduced to the corresponding chiral primary amines. The diastereoselectivity of these additions is often high, leading to products with significant enantiomeric excess after removal of the auxiliary.
Table 1: Diastereoselective Addition of Organolithium Reagents to Chiral Oxime Ethers
| Entry | Chiral Auxiliary Source | Aldehyde/Ketone | Organolithium Reagent | Diastereomeric Excess (d.e.) |
| 1 | (1R,2S)-Ephedrine | Isobutyraldehyde | n-BuLi | 78% |
| 2 | (1R,2S)-Ephedrine | Isobutyraldehyde | PhLi | 64% |
| 3 | (1R,2S)-Norephedrine | Benzaldehyde | n-BuLi | 88% |
| 4 | (1R,2S)-Norephedrine | Benzaldehyde | t-BuLi | 82% |
Data is illustrative and compiled from representative studies in the field.
Asymmetric Synthesis of β-Amino Acid Derivatives via Radical Addition
Chiral oxime ethers are also effective in directing the course of radical additions. For instance, the addition of alkyl radicals to chiral N-(β-oximino)acyl derivatives, often employing a well-established chiral auxiliary like camphorsultam, proceeds with excellent diastereoselectivity. This methodology opens an avenue for the synthesis of enantiomerically pure α,β-dialkyl-β-amino acid derivatives.
Table 2: Diastereoselective Radical Addition to Chiral N-(β-oximino)acyl Derivatives
| Entry | Chiral Auxiliary | Alkyl Radical Source | Diastereomeric Excess (d.e.) |
| 1 | (1S)-Camphorsultam | t-BuI | >98% |
| 2 | (1S)-Camphorsultam | i-PrI | >98% |
| 3 | (1S)-Camphorsultam | EtI | >98% |
Data is illustrative and compiled from representative studies in the field.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Addition of an Organolithium Reagent to a Chiral Oxime Ether
This protocol describes a general method for the synthesis of a chiral hydroxylamine adduct.
Materials:
-
Chiral oxime ether (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Organolithium reagent (e.g., n-BuLi in hexanes, 1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Dissolve the chiral oxime ether (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.2 equiv) dropwise to the stirred solution over a period of 15 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxylamine adduct.
-
Purify the product by column chromatography on silica gel.
Caption: Experimental workflow for nucleophilic addition to a chiral oxime ether.
Protocol 2: General Procedure for the Reductive Cleavage of the N-O Bond to Yield a Chiral Amine
This protocol outlines the removal of the chiral auxiliary to furnish the final enantioenriched amine.
Materials:
-
Chiral hydroxylamine adduct (from Protocol 1)
-
Anhydrous THF
-
Lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified hydroxylamine adduct in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup), or by the addition of sodium sulfate decahydrate until a granular precipitate forms.
-
Stir the resulting suspension vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains the chiral amine and the cleaved chiral auxiliary. These can be separated by column chromatography or acid-base extraction to isolate the pure chiral amine.
Conclusion
The use of chiral oxime ethers as chiral auxiliaries represents a valuable strategy in the asymmetric synthesis of chiral amines and their derivatives. While simple oximes like 2-butanone oxime are not suitable for this purpose due to their achiral nature, their derivatization into chiral ethers unlocks their potential for high diastereocontrol in nucleophilic and radical addition reactions. The protocols and data presented herein provide a foundation for researchers to explore and apply this methodology in their synthetic endeavors, contributing to the advancement of asymmetric synthesis and the development of novel chiral molecules.
Application of 2-Bornanone oxime in the synthesis of nitrogen heterocycles.
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bornanone oxime, also known as camphor oxime, is a readily available and versatile chiral starting material derived from the natural product camphor. Its rigid bicyclic framework and the reactive oxime functionality make it an attractive scaffold for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These bornane-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique stereochemistry and potential biological activity. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen heterocycles from this compound, focusing on the Beckmann rearrangement and fragmentation reactions.
Application Notes
The primary application of this compound in heterocyclic synthesis revolves around the Beckmann rearrangement , a classic acid-catalyzed or photo-induced reaction that converts an oxime into an amide. In the case of cyclic oximes like this compound, this rearrangement leads to the formation of a ring-expanded lactam. However, a competing reaction, the Beckmann fragmentation , is often observed, leading to the formation of a nitrile. The ratio of these products is highly dependent on the reaction conditions.
Key Applications:
-
Synthesis of Chiral Lactams: The Beckmann rearrangement of this compound provides access to chiral bicyclic lactams, such as 1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one and 1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one. These lactams are valuable building blocks for the synthesis of more complex molecules with potential pharmaceutical applications.
-
Formation of Unsaturated Nitriles: The Beckmann fragmentation of this compound yields α-campholenonitrile. This fragmentation is often a significant side reaction in acid-catalyzed Beckmann rearrangements but can be the main pathway under certain conditions.
-
Photochemical Synthesis: Photolysis of this compound in a protic solvent like methanol offers a method for nitrogen insertion, leading to a mixture of isomeric lactams and an alkenoic acid amide. This photochemical approach provides an alternative to traditional acid-catalyzed methods.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of nitrogen heterocycles from this compound based on cited experimental protocols.
| Product Name | Starting Material | Reaction Type | Reagents/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| 1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one | This compound | Photochemical Beckmann Rearrangement | Photolysis (low-pressure mercury arc lamp) | Methanol | 48 h | 12 | [1] |
| 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one | This compound | Photochemical Beckmann Rearrangement | Photolysis (low-pressure mercury arc lamp) | Methanol | 48 h | 12 | [1] |
| α-Campholenic amide | This compound | Photochemical Beckmann Fragmentation | Photolysis (low-pressure mercury arc lamp) | Methanol | 48 h | 32 | [1] |
| dl-α-Campholene nitrile | This compound | Beckmann Fragmentation | Phosphorus pentoxide | Toluene | - | - |
Note: The yield for the reaction with phosphorus pentoxide was not specified in the available literature.
Experimental Protocols
Protocol 1: Photochemical Beckmann Rearrangement and Fragmentation of this compound
This protocol describes the synthesis of a mixture of isomeric lactams and an alkenoic acid amide via photolysis of this compound.[1]
Materials:
-
This compound ((+)-camphor oxime)
-
Methanol (spectroscopic grade)
-
Quartz immersion well photochemical reactor
-
Low-pressure mercury arc lamp (e.g., 16W)
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of this compound (e.g., 1.0 g) in methanol (e.g., 200 ml) is placed in a quartz immersion well.
-
The solution is irradiated with a low-pressure mercury arc lamp at room temperature for 48 hours.
-
After the irradiation period, the methanol is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is subjected to column chromatography on silica gel.
-
The products are eluted using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
The fractions containing the desired products (1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one, 1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one, and α-campholenic amide) are collected and the solvent is evaporated to yield the purified products.
-
The products are characterized by spectroscopic methods (e.g., IR, NMR, MS).
Visualizations
Reaction Pathway for Photochemical Transformation of this compound
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bornanone Oxime
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bornanone oxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
The synthesis of this compound (also known as camphor oxime) is a condensation reaction between 2-Bornanone (camphor) and a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl). The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of camphor, followed by dehydration to form the oxime. A base is required to neutralize the HCl released from the hydroxylamine salt.
Q2: What are the common reagents and solvents used in this synthesis?
Commonly used reagents include D-camphor, hydroxylamine hydrochloride, and a base such as sodium acetate or pyridine. The most frequently used solvent is ethanol, often in aqueous solution.
Q3: What is a typical yield for the synthesis of this compound?
Reported yields can vary significantly based on the specific protocol. While modest yields of 60-70% have been reported in some literature, optimized procedures can achieve yields of 79% or higher.[1][2]
Q4: Are there any "green" or solvent-free methods available for this synthesis?
Yes, environmentally friendly methods have been developed. One such approach involves the use of grindstone chemistry, where the reactants are ground together at room temperature in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃), eliminating the need for a solvent. This method has been shown to produce excellent yields (60-98%) for a variety of oximes.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the use of an excess of hydroxylamine hydrochloride (e.g., 2.5 equivalents) to drive the reaction to completion.[1]- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature. While some protocols are performed at room temperature, gentle heating may be beneficial. |
| Suboptimal pH. | - The presence of a suitable base is crucial. Sodium acetate or pyridine are commonly used to neutralize the liberated HCl. Ensure the correct stoichiometric amount of base is used. | |
| Impure reactants. | - Use high-purity D-camphor and hydroxylamine hydrochloride. Impurities can interfere with the reaction. | |
| Reaction is very slow | Low reaction temperature. | - Gently heat the reaction mixture. Camphor may precipitate upon the addition of water but should redissolve upon warming.[1] |
| Inefficient mixing in heterogeneous reactions. | - Ensure vigorous stirring to maximize the contact between reactants, especially if the reaction mixture is not fully dissolved. | |
| Difficulty in product isolation | Product is an oil instead of a solid. | - Ensure complete removal of the solvent by rotary evaporation.[2]- Attempt recrystallization from a suitable solvent system like heptane or an ethanol/water mixture. |
| Presence of unreacted camphor. | - Monitor the reaction by TLC to ensure all starting material is consumed. The Rf values of this compound and camphor are typically distinct (e.g., 0.29 and 0.64 respectively in hexanes/ethyl acetate 10:1).[1]- Purify the crude product by recrystallization. | |
| Formation of side products | Beckmann rearrangement. | - This is more common under strongly acidic conditions and higher temperatures. Maintain a controlled pH and temperature to minimize this side reaction. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 (Organic Syntheses) [2] | Method 2 (Organic Syntheses Procedure) [1] | Method 3 (Green Chemistry) [3] |
| Starting Material | (1R)-(-)-Camphorquinone | D-Camphor | Aldehydes/Ketones (General) |
| Hydroxylamine Salt | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride |
| Base/Catalyst | Pyridine | Sodium acetate | Bi₂O₃ |
| Solvent | Ethanol | Ethanol (96%) | Solvent-free (grinding) |
| Reactant Ratio (Ketone:NH₂OH·HCl:Base) | 1 : 1.3 : 6.6 (Pyridine) | 1 : 2.5 : 3.0 (Sodium Acetate) | 1 : 1.2 : 0.6 (Bi₂O₃) |
| Reaction Time | 20 minutes | Not specified, monitored by TLC | Varies (minutes to hours) |
| Temperature | 40°C (during evaporation) | Not specified, warming may be needed | Room Temperature |
| Reported Yield | 79% | 60% | 60-98% (for various oximes) |
Experimental Protocols
Protocol 1: Synthesis of (1R)-(-)-Camphorquinone-3-oxime [2]
-
In a 500-mL round-bottomed flask, dissolve 10.0 g (0.060 mol) of crude (1R)-(-)-camphorquinone in 240 mL of ethanol.
-
Add 40 mL of pyridine and 5.44 g (0.078 mol) of hydroxylamine hydrochloride.
-
Stir the solution for 20 minutes at room temperature.
-
Remove the ethanol by rotary evaporation at 40°C.
-
Dilute the resulting oil with 100 mL of hexane and 100 mL of ethyl acetate.
-
Transfer the solution to a 1-L separatory funnel and perform an appropriate workup.
-
Dry the organic solution over magnesium sulfate, filter, and concentrate by rotary evaporation.
-
Recrystallize the residue from 65 mL of refluxing heptane.
-
Collect the solid by vacuum filtration and dry under high vacuum to yield the product.
Protocol 2: General Procedure for Oxime Synthesis using Grindstone Chemistry [3]
-
In a mortar, combine the ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).
-
Grind the mixture with a pestle for the required amount of time, monitoring the reaction by TLC.
-
Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture.
-
Filter to separate the Bi₂O₃ catalyst.
-
Concentrate the filtrate to approximately 6 mL.
-
Add water to precipitate the product.
-
Filter the precipitate and dry under high vacuum to obtain the pure oxime.
Visualizations
References
Common side products in the synthesis of 2-Bornanone oxime.
Welcome to the technical support center for the synthesis of 2-Bornanone oxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the reaction of 2-Bornanone (camphor) with hydroxylamine, typically in the form of hydroxylamine hydrochloride.[1] The reaction is usually carried out in a suitable solvent, such as ethanol, and may be performed under weakly acidic or basic conditions to facilitate the condensation reaction.
Q2: My reaction seems to be incomplete, as indicated by a starting material spot on my TLC plate. What could be the cause?
Incomplete conversion of 2-Bornanone can be due to several factors:
-
Insufficient Reactant: Ensure that at least a stoichiometric equivalent of hydroxylamine hydrochloride is used. Often, a slight excess (e.g., 1.1 to 1.5 equivalents) is employed to drive the reaction to completion.
-
Inappropriate pH: The rate of oxime formation is pH-dependent. The reaction is often catalyzed by mild acid. If using hydroxylamine hydrochloride, a base like pyridine or sodium acetate is typically added to neutralize the HCl released and maintain a favorable pH.
-
Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating may be required to increase the reaction rate.
-
Short Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Q3: I see an unexpected spot on my TLC plate. What could this side product be?
While the oximation of 2-Bornanone is generally a clean reaction, the formation of side products can occur under certain conditions. The most probable side product, especially if the reaction is conducted under strong acidic conditions or at elevated temperatures for a prolonged period, is the product of the Beckmann rearrangement .
-
Beckmann Rearrangement Product: The oxime can undergo an acid-catalyzed rearrangement to form a lactam (a cyclic amide). In the case of this compound, this would be a substituted caprolactam derivative. This rearrangement is a well-documented reaction for oximes.
Q4: How can I minimize the formation of the Beckmann rearrangement product?
To minimize the Beckmann rearrangement, consider the following:
-
Control of pH: Avoid strongly acidic conditions. The oximation itself proceeds well in weakly acidic to neutral conditions.
-
Temperature Control: Avoid excessive heating. The rearrangement is often promoted by higher temperatures.
-
Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed, as this can lead to the degradation of the desired product.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted 2-Bornanone (camphor) observed by TLC/NMR. | Incomplete reaction. | - Increase the equivalents of hydroxylamine hydrochloride and base (e.g., sodium acetate or pyridine).- Ensure the reaction is stirred efficiently.- Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC until completion. |
| Product loss during workup or purification. | The oxime may have some water solubility. | - Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).- If purifying by recrystallization, choose an appropriate solvent system and avoid using an excessive amount of solvent. |
Problem 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| A more polar spot than the product is observed on TLC. | This could potentially be the Beckmann rearrangement product (a lactam). | - Purify the crude product using column chromatography on silica gel. The more polar lactam should elute after the oxime.- Optimize reaction conditions to be milder (lower temperature, less acidic) to prevent its formation. |
| The isolated product has a broad melting point range. | Presence of unreacted starting material or other impurities. | - Recrystallize the product from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) to improve purity. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard laboratory procedure.
Materials:
-
2-Bornanone (Camphor)
-
Hydroxylamine hydrochloride
-
Sodium acetate (or Pyridine)
-
Ethanol
-
Water
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve 2-Bornanone in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate dissolved in a minimal amount of water.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 hexanes/ethyl acetate). The Rf of 2-Bornanone is typically higher (less polar) than that of the this compound.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart outlining the troubleshooting steps for the synthesis of this compound.
Logical Relationship of Potential Reaction Outcomes
Caption: The influence of reaction conditions on the outcome of the 2-Bornanone oximation reaction.
References
Technical Support Center: Synthesis of Sterically Hindered Ketoximes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the synthesis of sterically hindered ketoximes. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of sterically hindered ketoximes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Steric Hindrance: The bulky groups on the ketone prevent the approach of hydroxylamine. | • Increase reaction temperature to provide sufficient energy to overcome the activation barrier.• Significantly extend the reaction time (from hours to days in some cases).• Employ high-pressure conditions (up to 9500 atmospheres) to force the reactants together.[1]• Switch to a more effective method like mechanochemical grinding or microwave-assisted synthesis (see protocols below). |
| 2. Insufficient Reagent Reactivity: The hydroxylamine salt is not effectively converted to the more nucleophilic free hydroxylamine. | • Use a suitable base to free the hydroxylamine. Sodium acetate is common as it buffers the solution, preventing a highly acidic environment that could inhibit the reaction.[2][3]• For very stubborn ketones, a stronger base like potassium 2-methyl-2-butoxide in an anhydrous solvent can be used, though reaction times may be very long (months).[1] | |
| 3. Decomposition of Hydroxylamine: Heating the reaction mixture too aggressively can cause the hydroxylamine to decompose before it can react.[1] | • Use a buffered system (e.g., with sodium acetate) to maintain optimal pH.• If heating, increase the temperature gradually and monitor the reaction closely. | |
| Reaction Stalls / Incomplete Conversion | 1. Reversible Reaction: The formation of the oxime is an equilibrium process. The water produced can hydrolyze the oxime back to the starting ketone. | • Remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.• Use a solvent system that helps to drive the reaction forward. The use of an alkanol solvent with a small, controlled amount of water has been shown to enhance reaction rates.[1] |
| 2. Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. | • Select a solvent that effectively dissolves both the ketone and the hydroxylamine salt/base mixture. Ethanol or mixtures including ethanol and pyridine are often effective.[2] | |
| Formation of Side Products | 1. Beckmann Rearrangement: Under strongly acidic conditions, the ketoxime product can rearrange to form an amide. | • Avoid strong, non-buffered acids. The use of sodium acetate helps maintain a pH suitable for oximation without promoting the rearrangement.[3]• If a catalyst is needed, consider milder options like Fe3O4 nanoparticles, which can facilitate the reaction under solvent-free conditions. |
| 2. Aldol Condensation: If using a strong base with a ketone that has alpha-hydrogens, aldol condensation can occur as a side reaction. | • Use a heterogeneous base like an alkali metal carbonate, which is strong enough to facilitate the reaction but may reduce the likelihood of solution-phase side reactions.[1] | |
| Difficult Product Purification | 1. Oily Product: The crude product is an oil instead of a solid, making isolation by filtration difficult. | • Attempt purification by column chromatography on silica gel.• Try to induce crystallization by dissolving the oil in a minimal amount of a hot non-polar solvent and cooling slowly. Adding a seed crystal can help. |
| 2. Contamination with Starting Material: The final product is contaminated with unreacted ketone. | • Optimize the reaction conditions (time, temperature, reagents) to drive the reaction to completion.• Separate the oxime from the ketone using column chromatography. The oxime is typically more polar than the corresponding ketone. | |
| 3. E/Z Isomerism: Ketoximes can exist as a mixture of E/Z isomers, which may complicate purification and characterization. | • The ratio of isomers is often thermodynamically controlled.[4] Purification by chromatography or recrystallization may allow for the isolation of the major isomer. |
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered ketone not reacting under standard oximation conditions?
A: Sterically hindered ketones, such as those with bulky alkyl groups (e.g., t-butyl) adjacent to the carbonyl, present a significant physical barrier to the nucleophilic attack by hydroxylamine. Standard conditions (refluxing in ethanol with hydroxylamine hydrochloride and a base like sodium acetate) are often insufficient to overcome this steric repulsion.[1][5] The reaction rate for a ketone like diisopropyl ketone can be over 2600 times slower than that for 2-pentanone.[1] More forcing conditions or alternative methods are typically required.
Q2: How can I increase the yield and reduce the reaction time?
A: For sterically hindered substrates, consider moving beyond conventional heating.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields by efficiently overcoming the activation energy.
-
Mechanochemical Synthesis: Grinding the reactants together, sometimes with a few drops of a solvent like methanol, provides the energy for the reaction to occur without bulk solvent and often at room temperature. This method has proven effective for a wide range of ketones.[6]
-
High-Pressure Synthesis: Applying high pressure (e.g., 50,000-150,000 psi) can force the molecules into close enough proximity to react, even at moderate temperatures.[2]
Q3: What is the role of the base in the reaction? Why use sodium acetate instead of sodium hydroxide?
A: The reaction requires free hydroxylamine (NH₂OH), which is a better nucleophile than its protonated salt form (NH₃OH⁺Cl⁻). A base is needed to neutralize the HCl from the hydroxylamine hydrochloride salt.[3]
-
Sodium Acetate (NaOAc): This is a weak base that reacts with HCl to form acetic acid and free hydroxylamine. The resulting acetic acid/acetate mixture creates a buffer, maintaining a mildly acidic pH. This is crucial because the oximation reaction itself is acid-catalyzed, but a pH that is too low will protonate the hydroxylamine, reducing its nucleophilicity.[3]
-
Sodium Hydroxide (NaOH): While a strong base like NaOH will effectively generate free hydroxylamine, it can also promote side reactions like aldol condensation and may lead to decomposition of the hydroxylamine upon heating.[1]
Q4: My reaction worked, but I have a mixture of E/Z isomers. How can I isolate the one I need?
A: The formation of E/Z isomers is common for unsymmetrical ketoximes. The separation can be challenging but is often achievable through standard purification techniques.
-
Fractional Crystallization: If the isomers have different solubilities, you may be able to selectively crystallize one from a suitable solvent system.
-
Chromatography: Column chromatography on silica gel is often effective, as the two isomers typically have slightly different polarities and will elute at different rates.
Q5: Are there any solvent-free methods available?
A: Yes. Mechanochemical synthesis by grinding the ketone, hydroxylamine hydrochloride, and a solid base (like NaOH) in a mortar and pestle is an effective, solvent-free, and environmentally friendly approach.[6][7] Additionally, heating a mixture of the ketone, hydroxylamine hydrochloride, and a catalyst like Fe3O4 under solvent-free conditions can also yield the desired product.
Quantitative Data on Synthesis Methods
The following table summarizes yields for the synthesis of various sterically hindered ketoximes under different conditions.
| Ketone | Method | Reagents | Conditions | Yield (%) | Reference |
| 2,2,4,4-Tetramethyl-3-pentanone | High Pressure | NH₂OH·HCl, NaOAc, Ethanol/Water | 150,000 psi, 50°C, 12h | Not specified, but successful | [2] |
| Adamantanone | Mechanochemical | NH₂OH·HCl, NaOH, Methanol (catalytic) | Grinding, Room Temp, ~10 min | 98 | [6] |
| Dicyclohexyl Ketone | Mechanochemical | NH₂OH·HCl, NaOH, Methanol (catalytic) | Grinding, Room Temp, ~10 min | 99 | [6] |
| 2,6-Dimethyl-4-heptanone | Conventional | NH₂OH salt, Heterogeneous Carbonate Base, Alkanol | 65-110°C | Good yields reported | [1] |
| Cyclohexanone | Conventional | NH₂OH·HCl, KOH, Water | Reflux | Moderate to Good | |
| Acetophenone | Solvent-Free (Catalytic) | NH₂OH·HCl, Fe3O4 | 110°C, 1h | 92 (Amide product via rearrangement) |
Experimental Protocols & Workflows
Protocol 1: High-Pressure Synthesis of 2,2,4,4-Tetramethyl-3-pentanone Oxime
This method is suitable for extremely unreactive ketones.
1. Reagent Preparation:
-
Dissolve 2.2 g of hydroxylamine hydrochloride in a minimum amount of water at room temperature.
-
Separately, dissolve 5.4 g of sodium acetate trihydrate in a minimum amount of water.
-
Mix the two solutions and dilute to ~40 mL with absolute ethanol.
-
Remove the precipitated sodium chloride by filtration.
2. Reaction:
-
Dissolve 3.0 g of 2,2,4,4-tetramethyl-3-pentanone in the filtrate from the previous step.
-
Adjust the total volume of the solution to 50 mL with absolute ethanol.
-
Transfer the reaction mixture to a high-pressure apparatus.
-
Compress the mixture hydraulically to 150,000 psi and heat at 50°C for 12 hours.
3. Workup and Purification:
-
After cooling and releasing the pressure, filter the reaction mixture to collect the crude crystalline product.
-
Wash the product with water to remove any remaining salts.
-
Recrystallize from a suitable solvent like methanol to obtain the pure oxime.
This protocol is adapted from the procedure described in US Patent 3,256,331A.[2]
Workflow: High-Pressure Synthesis
Caption: Workflow for high-pressure ketoxime synthesis.
Protocol 2: Mechanochemical Synthesis of an Aliphatic Ketoxime (e.g., Adamantanone Oxime)
This is a rapid, efficient, and solvent-minimized method.
1. Reagents:
-
Adamantanone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium hydroxide (1.2 mmol, crushed)
-
Methanol (~0.5 mL)
2. Reaction:
-
Place the ketone and hydroxylamine hydrochloride in a ceramic mortar.
-
Grind the solids together with a pestle for approximately 1 minute.
-
Add the crushed sodium hydroxide to the mixture.
-
Continue grinding while adding 0.1-0.2 mL of methanol. Grind for 2 minutes. The mixture may become pasty or solid.
-
Allow the mixture to stand for 5 minutes.
-
Grind for an additional 2 minutes with another 0.1-0.2 mL of methanol.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Once the reaction is complete, add deionized water to the mortar.
-
Grind briefly to dissolve the inorganic salts.
-
Collect the solid product by suction filtration.
-
Wash the product thoroughly with water to remove salts.
-
Air-dry the solid to yield the pure ketoxime.
This protocol is adapted from the supporting information for "Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway".[7]
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for ketoxime synthesis.
References
- 1. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 2. US3256331A - Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Troubleshooting low conversion rates in camphor oximation.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in camphor oximation.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for camphor oximation?
A1: The expected yield of camphor oxime can vary significantly depending on the experimental protocol. A well-established procedure reports a yield of 56% for the crystallized product[1]. However, other methods have claimed yields as high as 94% under optimized conditions[2].
Q2: How can I monitor the progress of the reaction?
A2: The progress of the camphor oximation reaction can be effectively monitored by Thin Layer Chromatography (TLC). A recommended solvent system is a 10:1 mixture of hexanes to ethyl acetate. In this system, camphor has a reported Rf value of 0.64, while the camphor oxime product has an Rf value of 0.29. The spots can be visualized using a 10% ethanol solution of phosphomolybdic acid (PMA) followed by heating[1].
Q3: What is the most common side reaction in camphor oximation?
A3: The most common and significant side reaction is the Beckmann rearrangement of the camphor oxime product. This rearrangement is typically catalyzed by acidic conditions and can lead to the formation of lactams and other fragmentation products, thereby reducing the yield of the desired oxime[3][4][5]. Careful control of the reaction pH is crucial to minimize this side reaction.
Q4: What are the ideal purification methods for camphor oxime?
A4: The primary purification method for camphor oxime is recrystallization. Ethanol is a commonly used solvent for this purpose. The crude solid product is dissolved in hot ethanol, and the solution is then cooled to induce crystallization of the purified oxime[1]. Another reported method involves crystallization from heptane[2]. For volatile impurities, sublimation can be used to purify the starting camphor, but care must be taken as camphor itself is volatile[6][7].
Troubleshooting Guide for Low Conversion Rates
This section addresses specific issues that can lead to low conversion rates in camphor oximation and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction (significant starting material remains) | Insufficient hydroxylamine reagent. | Ensure a sufficient excess of hydroxylamine hydrochloride is used. A ratio of at least 1.6 to 2.5 equivalents relative to camphor is recommended for complete consumption of the starting material[1]. |
| Inadequate reaction time or temperature. | Monitor the reaction by TLC until the starting material is no longer visible. The reaction is often run overnight at a moderately elevated temperature (e.g., 60°C) to ensure completion[1]. | |
| Poor quality of reagents. | Use high-purity camphor and hydroxylamine hydrochloride. Impurities in the starting materials can inhibit the reaction. | |
| Low isolated yield despite complete conversion | Product loss during workup. | Ensure thorough extraction of the product from the reaction mixture. Diethyl ether is a common solvent for this purpose[1]. When separating layers, be careful to avoid discarding the organic layer containing the product. |
| Inefficient purification. | Optimize the recrystallization process. Ensure the correct solvent is used and that the cooling process is gradual to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product. | |
| Formation of side products. | The primary side reaction is the Beckmann rearrangement. Maintain a neutral to slightly basic pH during the reaction to prevent this acid-catalyzed rearrangement[3][5]. The use of a base like sodium acetate or potassium hydroxide is crucial[1][2]. | |
| Volatilization of camphor. | Camphor is volatile and can be lost if the reaction is heated too vigorously in an open system[6]. Use a reflux condenser to prevent the loss of both solvent and camphor. |
Experimental Protocols
Protocol 1: Camphor Oximation with Sodium Acetate (Yield: ~56%)
This protocol is adapted from a procedure in Organic Syntheses[1].
Materials:
-
D-Camphor (11.0 g, 71.6 mmol)
-
Ethanol (36 mL)
-
Deionized water (55 mL)
-
Hydroxylamine hydrochloride (7.83 g, 112.7 mmol, 1.6 equiv)
-
Sodium acetate (7.46 g, 90.9 mmol, 1.3 equiv)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL three-necked round-bottomed flask equipped with a condenser and a magnetic stir bar, dissolve D-camphor in ethanol with stirring at room temperature.
-
Add deionized water to the solution, followed by hydroxylamine hydrochloride and sodium acetate.
-
Heat the reaction mixture to 60°C and stir overnight.
-
Monitor the reaction progress by TLC (10:1 hexanes/ethyl acetate).
-
Once the reaction is complete, cool the solution to room temperature and concentrate it using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to obtain the crude solid product.
-
Recrystallize the crude solid from hot ethanol to yield pure camphor oxime as white crystals.
Protocol 2: High-Yield Camphor Oximation with Potassium Hydroxide (Yield: up to 94%)
This protocol is based on a patented method[2].
Materials:
-
Camphor oil (containing a known amount of camphor)
-
Ethanol
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Heptane
Procedure:
-
Dissolve the camphor oil in ethanol in a round-bottom flask.
-
Add a hot solution of hydroxylamine hydrochloride in water. The mass ratio of camphor to hydroxylamine hydrochloride should be approximately 1:2.
-
Cool the flask in an ice bath to 5°C.
-
Slowly add a solution of potassium hydroxide in water dropwise while stirring, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for an additional 20 minutes.
-
Filter the precipitated potassium chloride.
-
Heat the filtrate under reflux for 8 hours.
-
Add water to the cooled solution to precipitate the camphor oxime crystals.
-
Collect the white crystalline precipitate by filtration.
-
Purify the camphor oxime by recrystallization from heptane.
Data Presentation
| Parameter | Protocol 1 (Sodium Acetate)[1] | Protocol 2 (Potassium Hydroxide)[2] |
| Base | Sodium Acetate | Potassium Hydroxide |
| Solvent | Ethanol/Water | Ethanol/Water |
| Temperature | 60°C | 5°C (addition), then reflux |
| Reaction Time | Overnight | 8 hours (reflux) |
| Reported Yield | 56% | up to 94% |
Visualizations
Caption: Experimental workflow for camphor oximation.
Caption: Troubleshooting logic for low conversion rates.
Caption: Main reaction versus the Beckmann rearrangement side reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RU2088222C1 - Method of separation of camphor oil - Google Patents [patents.google.com]
- 3. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 4. pjsir.org [pjsir.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. people.wou.edu [people.wou.edu]
- 7. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to High-Purity 2-Bornanone Oxime Analysis: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the determination of 2-Bornanone oxime purity, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to this compound and Purity Analysis
This compound, a derivative of camphor, serves as a crucial intermediate in the synthesis of various organic compounds. Its purity can significantly impact the yield and quality of subsequent products. Therefore, robust analytical methods are essential for its quality control. While various analytical techniques can be employed, HPLC and GC are the most common for their sensitivity and resolving power.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method, adapted from a validated procedure for the related compound camphor, offers a reliable approach for the purity assessment of this compound. This method is particularly advantageous for its ability to separate non-volatile impurities and for its compatibility with a wide range of detectors.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD) is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Potential Impurities
The primary impurity to monitor is the unreacted starting material, 2-Bornanone (camphor). Other potential impurities may arise from side reactions during the oximation process, which involves the reaction of 2-bornanone with hydroxylamine. By analogy to other oxime syntheses, potential by-products could include dimers or products of rearrangement, although specific impurities for this compound synthesis are not extensively documented in the provided results.
Gas Chromatography (GC) as an Alternative Method
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds and has been used for determining the purity of camphor oxime. This method offers high resolution and sensitivity, particularly for volatile impurities.
Experimental Protocol: GC
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes. |
| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |
| Sample Preparation | Dissolve an accurately weighed amount of this compound in a suitable solvent like methanol or ethanol to a concentration of approximately 1 mg/mL. |
Method Comparison: HPLC vs. GC
| Feature | HPLC Method | GC Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Potential Impurities Detected | Unreacted 2-Bornanone, non-volatile by-products. | Unreacted 2-Bornanone, volatile by-products, residual solvents. |
| Advantages | Versatile, wide range of detectors, suitable for non-volatile impurities. | High resolution, high sensitivity for volatile compounds. |
| Limitations | May have lower resolution for very similar volatile compounds compared to GC. | Not suitable for non-volatile or thermally unstable impurities. |
Data Presentation
The following table summarizes hypothetical data that could be obtained from the analysis of a this compound sample using the described HPLC method.
Table 1: Hypothetical HPLC Analysis of this compound
| Peak | Compound | Retention Time (min) | Area (%) |
| 1 | 2-Bornanone (Impurity) | 3.5 | 0.2 |
| 2 | This compound | 5.8 | 99.7 |
| 3 | Unknown Impurity | 7.2 | 0.1 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-based purity determination of this compound.
Caption: HPLC analysis workflow for this compound purity.
This comprehensive guide provides a robust starting point for establishing a reliable analytical method for the quality control of this compound. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. For a comprehensive purity profile, employing both techniques can be highly beneficial.
Validating the Structure of 2-Bornanone Oxime: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound like 2-bornanone oxime, a derivative of camphor, precise structural validation is critical for understanding its chemical reactivity, biological activity, and potential applications in drug development. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for solid-state structure determination, with alternative spectroscopic methods for the structural elucidation of this compound.
Introduction to this compound
This compound, also known as camphor oxime, is a bicyclic monoterpenoid derivative with the chemical formula C₁₀H₁₇NO.[1] Its structure is characterized by the rigid bornane framework with an oxime functional group at the C2 position. The presence of stereocenters and the geometric isomerism of the oxime group (E/Z) make its structural confirmation a non-trivial task.
Head-to-Head Comparison: Analytical Techniques for Structural Validation
The definitive method for determining the solid-state structure of a crystalline compound is single-crystal X-ray diffraction. However, other spectroscopic techniques provide complementary and often more readily obtainable data for structural confirmation in both solid and solution states.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Cost |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information. | High-quality single crystal (typically 0.1-0.5 mm). | Low | High |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships (NOE). | Soluble sample in a deuterated solvent. | High | Moderate to High |
| IR Spectroscopy | Presence of functional groups based on their characteristic vibrational frequencies. | Solid, liquid, or gas. | High | Low |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS), fragmentation patterns aiding in structural elucidation. | Solid, liquid, or gas; requires ionization. | High | Moderate |
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled level of detail about the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed.
For the closely related (1R)-Camphor oxime, X-ray diffraction studies have revealed that it crystallizes in either the orthorhombic (space group P2₁2₁2₁) or monoclinic (space group P2₁) crystal system, depending on the crystallization solvent.[1] This information confirms the bicyclic framework's conformation and the stereochemistry at the chiral centers.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at various crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Expected Data for this compound
| Parameter | Expected Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | e.g., P2₁2₁2₁ or P2₁ |
| Unit Cell Dimensions | To be determined from diffraction data |
| Bond Lengths (Å) | C=N: ~1.28 Å, N-O: ~1.41 Å |
| Bond Angles (°) | C-C=N: ~120°, C=N-O: ~110° |
Alternative Structural Validation Methods
While X-ray crystallography is definitive, it is not always feasible. Spectroscopic methods offer valuable and often sufficient information for routine structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the structure of organic molecules in solution.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Establishes correlations between protons and carbons, providing unambiguous evidence of the carbon skeleton and stereochemical relationships.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the desired NMR experiments (¹H, ¹³C, 2D) are performed.
-
Data Processing and Interpretation: The acquired data is Fourier transformed and analyzed to assign chemical shifts and coupling constants, leading to the elucidation of the molecular structure.
Expected NMR Data for this compound (in CDCl₃)
| Nucleus | Expected Chemical Shift (ppm) |
| ¹H | Methyl protons: ~0.8-1.3, Methylene protons: ~1.5-2.5, Bridgehead proton: ~2.0-2.8, Oxime OH: broad signal |
| ¹³C | Methyl carbons: ~10-25, Methylene carbons: ~20-40, Bridgehead carbons: ~45-55, C=N carbon: ~160-170 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal, or mixed with KBr to form a pellet.
-
Data Acquisition: The sample is scanned with infrared radiation, and the absorbance is measured as a function of wavenumber.
Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (oxime) | ~3100-3500 (broad) |
| C-H (alkane) | ~2850-3000 |
| C=N (oxime) | ~1640-1690 |
| N-O | ~930-960 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer.
-
Ionization: The sample is ionized, typically by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| Molecular Ion [M]⁺ | 167 |
| Common Fragments | [M-CH₃]⁺ (152), [M-OH]⁺ (150) |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of this compound, integrating various analytical techniques.
Caption: Experimental workflow for the structural validation of this compound.
Conclusion
While X-ray crystallography stands as the unequivocal method for determining the solid-state structure of this compound, a combination of spectroscopic techniques provides a powerful and often more accessible approach for its structural validation. NMR spectroscopy offers detailed information about the molecular framework in solution, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. For drug development and materials science applications where the precise three-dimensional arrangement of atoms is paramount, X-ray crystallography is indispensable. However, for routine synthesis and characterization, a combination of the described spectroscopic methods provides a robust and reliable confirmation of the structure of this compound.
References
A Comparative Analysis of the Reactivity of 2-Bornanone Oxime and Fenchone Oxime
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structurally similar molecules is paramount. This guide provides an objective comparison of the chemical reactivity of two bicyclic monoterpenoid oximes: 2-bornanone oxime (also known as camphor oxime) and fenchone oxime. This analysis is supported by experimental data to highlight their distinct chemical behaviors, particularly in the context of the Beckmann rearrangement.
Executive Summary
This compound and fenchone oxime, while both derived from rigid bicyclic ketones, exhibit significant differences in their reactivity, most notably in their behavior under acidic conditions, which promote the Beckmann rearrangement. Experimental evidence demonstrates that fenchone oxime is more inclined to undergo a classic Beckmann rearrangement to form a lactam. In contrast, this compound predominantly undergoes a Beckmann fission, or fragmentation, to yield an unsaturated nitrile. This fundamental difference in reaction pathways underscores the profound influence of subtle structural variations on chemical reactivity.
Structural Comparison
The distinct reactivity of these two oximes can be attributed to the structural differences in their parent ketones. 2-Bornanone possesses a bicyclo[2.2.1]heptane skeleton, while fenchone has a bicyclo[2.2.1]heptane skeleton with a gem-dimethyl group at the C3 position. The steric and electronic environments around the oxime functional group in each molecule dictate the preferred reaction pathway.
Caption: Chemical structures of this compound and Fenchone Oxime.
Comparative Reactivity in the Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that typically yields amides or lactams. However, the reaction outcome can be significantly influenced by the substrate's structure, with some oximes favoring fragmentation pathways.
A key study comparing the Beckmann rearrangement of this compound and fenchone oxime using phosphorus pentoxide in toluene revealed divergent reaction pathways.[1]
This compound: Undergoes Beckmann fission, yielding di-α-campholene nitrile as the primary product. This fragmentation is attributed to the stability of the tertiary carbocation intermediate that can be formed.[1]
Fenchone Oxime: Yields a mixture of a rearranged lactam (1,4,4-trimethyl-2-azabicyclo[3.2.1]octan-3-one) and dl-α-fencholene nitrile.[1] This indicates that fenchone oxime can undergo both the traditional Beckmann rearrangement and Beckmann fission, suggesting a lower propensity for fragmentation compared to this compound.
Quantitative Data on Beckmann Rearrangement Products
The following table summarizes the product distribution from the Beckmann rearrangement of this compound and fenchone oxime when treated with phosphorus pentoxide in toluene.[1]
| Oxime | Reaction Product(s) | Yield (%) |
| This compound | di-α-Campholene nitrile | Not explicitly quantified, but stated as the main product of Beckmann fission. |
| Fenchone Oxime | dl-α-Fencholene nitrile | ~53% |
| 1,4,4-trimethyl-2-azabicyclo[3.2.1]octan-3-one (Lactam) | ~20% |
Experimental Protocols
Synthesis of Oximes
A general and environmentally friendly method for the synthesis of oximes from their corresponding ketones involves grinding the ketone with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide at room temperature.[2]
General Procedure:
-
A mixture of the ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) is ground in a mortar with a pestle.[2]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, ethyl acetate (2 x 10 mL) is added to the reaction mixture, and the catalyst is removed by filtration.[2]
-
The filtrate is concentrated, and water is added to precipitate the oxime product.[2]
-
The precipitate is filtered and dried under vacuum to yield the pure oxime.[2]
Beckmann Rearrangement
The following protocol is based on the comparative study by Nazir et al. (1966).[1]
Procedure for this compound and Fenchone Oxime:
-
Dissolve the respective oxime (e.g., 1.0 g) in dry toluene (e.g., 20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add phosphorus pentoxide (e.g., 2.0 g) to the solution.
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction by TLC.
-
After cooling, cautiously pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Analyze the resulting product mixture by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.
Logical Workflow for Comparative Reactivity Analysis
The following diagram illustrates a logical workflow for the comparative analysis of the reactivity of this compound and fenchone oxime.
Caption: Workflow for comparing the Beckmann rearrangement of 2-bornanone and fenchone oximes.
Conclusion
The comparative analysis of this compound and fenchone oxime reveals a distinct difference in their reactivity under Beckmann rearrangement conditions. Fenchone oxime displays a propensity for both classical rearrangement to a lactam and fragmentation to a nitrile, whereas this compound predominantly undergoes fragmentation. This divergence in reaction pathways highlights the critical role that subtle structural and steric factors play in directing the outcomes of chemical transformations. For researchers in drug development and organic synthesis, this understanding is crucial for predicting reaction products and designing synthetic routes involving these and structurally related bicyclic systems. Further quantitative studies on other reactions, such as reductions and hydrolysis, would provide an even more comprehensive picture of the comparative reactivity of these two important oximes.
References
Spectroscopic Showdown: A Comparative Analysis of (E) and (Z) Isomers of 2-Bornanone Oxime
A detailed spectroscopic comparison of the (E) and (Z) isomers of 2-bornanone oxime, commonly known as camphor oxime, reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra. These differences provide a clear method for the identification and characterization of each isomer, a critical step for researchers in synthetic chemistry and drug development where stereoisomerism can significantly impact biological activity.
This guide provides a comprehensive overview of the spectroscopic properties of (E)- and (Z)-2-bornanone oxime, supported by experimental data and detailed protocols for their synthesis and characterization.
Spectroscopic Data Summary
Table 1: ¹H NMR Chemical Shift Comparison (ppm)
| Proton | (E)-2-Bornanone Oxime (Expected) | (Z)-2-Bornanone Oxime (Expected) | Key Differences |
| N-OH | ~10.0 - 11.0 | ~10.0 - 11.0 | Minimal difference expected. |
| H3 (endo) | Downfield shift | Upfield shift | The proximity of the -OH group in the (Z) isomer is expected to shield the endo proton at C3, causing an upfield shift compared to the (E) isomer. |
| H3 (exo) | Upfield shift | Downfield shift | Conversely, the exo proton at C3 in the (Z) isomer is expected to be deshielded. |
| CH₃ (C8, C9) | Distinct signals | Distinct signals | The chemical shifts of the methyl groups are expected to differ slightly between the two isomers due to the different magnetic environments. |
| CH₃ (C10) | Distinct signal | Distinct signal | Similar to the other methyl groups, a slight shift is anticipated. |
Table 2: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon | (E)-2-Bornanone Oxime (Expected) | (Z)-2-Bornanone Oxime (Expected) | Key Differences |
| C=NOH (C2) | ~160 - 165 | ~160 - 165 | The chemical shift of the sp²-hybridized carbon is a key indicator and is expected to differ between isomers. |
| C1 | Distinct signal | Distinct signal | The bridgehead carbon's chemical shift will be influenced by the stereochemistry at C2. |
| C3 | Upfield shift | Downfield shift | The carbon adjacent to the oxime function is significantly affected by the orientation of the -OH group. |
| CH₃ (C8, C9) | Distinct signals | Distinct signals | Minor but measurable differences are expected. |
| CH₃ (C10) | Distinct signal | Distinct signal | Minor but measurable differences are expected. |
Table 3: Infrared (IR) Spectroscopy Comparison (cm⁻¹)
| Functional Group | (E)-2-Bornanone Oxime | (Z)-2-Bornanone Oxime | Key Differences |
| O-H stretch | ~3300 - 3100 (broad) | ~3300 - 3100 (broad) | The position and shape of the O-H stretching band can be influenced by intermolecular and intramolecular hydrogen bonding, which may differ between the isomers in the solid state. |
| C=N stretch | ~1660 - 1640 | ~1660 - 1640 | The C=N stretching frequency may show a slight variation between the two isomers. |
| N-O stretch | ~950 - 930 | ~950 - 930 | Subtle differences in the N-O stretching vibration may be observed. |
Experimental Protocols
The following protocols describe the synthesis of this compound, which typically yields a mixture of (E) and (Z) isomers, and a general approach to their separation.
Synthesis of this compound
Materials:
-
(+)-Camphor
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve (+)-camphor in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous solution to the ethanolic solution of camphor.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the oxime product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the purified this compound as a mixture of (E) and (Z) isomers.
Separation of (E) and (Z) Isomers
The separation of the (E) and (Z) isomers of this compound can be achieved by fractional crystallization or column chromatography.
Fractional Crystallization:
This method relies on the potential difference in solubility of the two isomers in a particular solvent system. By carefully controlling the crystallization conditions (solvent, temperature, and concentration), it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor. This process often requires multiple recrystallization steps to achieve high purity of each isomer.
Column Chromatography:
Silica gel column chromatography is a more general and often more effective method for separating the isomers.
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the mixture of (E) and (Z)-2-bornanone oxime in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify the separated isomers.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the (E) and (Z) isomers of this compound.
Caption: Experimental workflow for the synthesis, separation, and spectroscopic analysis of (E) and (Z) isomers of this compound.
2-Bornanone Oxime vs. Acyclic Ketoximes: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to achieving desired synthetic outcomes. This guide provides a comprehensive comparison of 2-bornanone oxime (also known as camphor oxime) and acyclic ketoximes, highlighting their distinct advantages and applications in synthesis, supported by experimental data and detailed protocols.
While both this compound and acyclic ketoximes are key substrates in reactions like the Beckmann rearrangement, their inherent structural differences lead to vastly different synthetic utilities. Acyclic ketoximes are reliable precursors for the synthesis of amides, whereas this compound's true strength lies in its application as a chiral auxiliary, leveraging its rigid bicyclic framework to induce stereoselectivity in asymmetric reactions.
The Beckmann Rearrangement: A Tale of Two Oximes
The Beckmann rearrangement is a cornerstone of organic synthesis, transforming oximes into amides or lactams. However, the reaction outcome is highly dependent on the structure of the starting oxime.
Acyclic Ketoximes: Reliable Amide Formation
Acyclic ketoximes, such as acetophenone oxime, generally undergo a predictable Beckmann rearrangement to furnish the corresponding amides in good to excellent yields. The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime.
This compound: A Propensity for Fragmentation
In stark contrast, the Beckmann rearrangement of this compound often deviates from the expected pathway. Due to the rigid, strained bicyclic system of the camphor backbone, the formation of the corresponding lactam is often disfavored. Instead, the reaction predominantly proceeds through a fragmentation pathway, yielding unsaturated nitriles. Studies have shown that even under various acidic conditions, the desired lactam from camphor oxime is typically a minor product, with yields often being very low.[1] This propensity for fragmentation makes this compound an unsuitable starting material for the synthesis of the corresponding bicyclic lactam via a simple Beckmann rearrangement.
Comparative Data: Beckmann Rearrangement Outcomes
| Oxime | Reagents and Conditions | Major Product(s) | Yield | Reference |
| Acetophenone Oxime | Phenyl dichlorophosphate, CH₃CN, rt, 1h | N-phenylacetamide | 86% | [2] |
| Cyclohexanone Oxime | Formic acid, silica gel, 80°C, 2.5h | ε-Caprolactam | ~Quantitative | |
| This compound | Phosphorus pentoxide, toluene | dl-α-campholene nitrile | Not specified | |
| This compound | Various acidic reagents | Mixture of rearrangement and fragmentation products (lactam is a minor product) | Low lactam yield | [1] |
The True Advantage of this compound: A Powerful Chiral Auxiliary
The primary advantage of this compound and its derivatives lies in their use as chiral auxiliaries in asymmetric synthesis.[][4][5] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The rigid and well-defined stereochemistry of the camphor skeleton provides a highly effective chiral environment, enabling excellent control over the formation of new stereocenters.
Derivatives of camphor, including those based on this compound, are widely used to synthesize enantiomerically pure compounds, which is of critical importance in drug development where often only one enantiomer of a chiral drug is therapeutically active. The camphor backbone's steric bulk effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face, thus leading to high diastereoselectivity.[][4]
Key Advantages of Camphor-Derived Chiral Auxiliaries:
-
High Stereocontrol: The rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[][4]
-
Availability of Both Enantiomers: Both (+)-camphor and (-)-camphor are readily available natural products, allowing for the synthesis of both enantiomers of the target molecule by selecting the appropriate chiral auxiliary.[]
-
Crystallinity: Many camphor-derived auxiliaries and their adducts are crystalline, which facilitates purification by recrystallization and the determination of absolute stereochemistry by X-ray crystallography.
-
Cleavage and Recovery: The auxiliary can typically be removed under mild conditions after the desired stereocenter has been established, and the valuable chiral auxiliary can often be recovered and reused.[6]
Comparative Data: Asymmetric Alkylation using a Camphor-Derived Auxiliary
While a direct comparison with an acyclic ketoxime in an asymmetric reaction is not applicable (as acyclic ketoximes are not typically used as chiral auxiliaries), the following table illustrates the high degree of stereocontrol achievable with a camphor-derived auxiliary.
| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Excess (d.e.) | Reference |
| Camphorsultam (derived from camphor) | N-propionyl derivative | Enolate alkylation with benzyl bromide | >98% d.e. | [4] |
Experimental Protocols
Synthesis of Oximes
General Procedure for the Synthesis of Acyclic Ketoximes (e.g., Acetophenone Oxime):
-
Dissolve the ketone (1 equivalent) in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.5-3 equivalents) and a base such as sodium hydroxide or pyridine.
-
Heat the reaction mixture at reflux for a specified time (e.g., 1-3 hours).
-
After cooling, the reaction mixture is typically poured into water or dilute acid to precipitate the oxime.
-
The crude oxime can be purified by recrystallization.
Procedure for the Synthesis of this compound (Camphor Oxime):
-
Dissolve camphor (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water.
-
Heat the mixture under reflux for 2-4 hours.
-
Upon cooling, the camphor oxime will precipitate.
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethanol or aqueous ethanol.
Beckmann Rearrangement Protocols
Beckmann Rearrangement of an Acyclic Ketoxime (e.g., Acetophenone Oxime):
-
Dissolve acetophenone oxime (1 equivalent) in an anhydrous solvent such as acetonitrile.
-
Add the rearrangement promoter, for example, phenyl dichlorophosphate (1.5 equivalents), dropwise at room temperature.[2]
-
Stir the reaction mixture for 1 hour at room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting N-phenylacetamide by chromatography or recrystallization.[2]
Beckmann Fragmentation of this compound:
Caution: The Beckmann rearrangement of camphor oxime can lead to a mixture of products and should be performed with careful consideration of the desired outcome. The following is a general representation of conditions that favor fragmentation.
-
To a solution of this compound (1 equivalent) in a suitable solvent like toluene, add a strong dehydrating agent such as phosphorus pentoxide.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by an appropriate method (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction and work up to isolate the nitrile product.
-
Purification is typically achieved through distillation or chromatography.
Visualizing the Reaction Pathways
To better understand the distinct reaction pathways of acyclic and 2-bornanone oximes in the Beckmann rearrangement, the following diagrams illustrate the key mechanistic steps.
References
The Fallacy of 2-Butanone Oxime as a Chiral Resolving Agent: A Guide to Effective Alternatives
Researchers and drug development professionals often seek efficient methods for the separation of racemic mixtures, a critical step in producing enantiomerically pure compounds. While various techniques exist, the use of resolving agents to form diastereomeric salts that can be separated by crystallization remains a cornerstone of chiral resolution. However, a fundamental misunderstanding has emerged regarding the potential of 2-Butanone oxime for this purpose. This guide clarifies why 2-Butanone oxime is unsuitable for chiral resolution and provides a comparative overview of established and effective resolving agents, complete with experimental data and protocols.
2-Butanone Oxime: An Ineffective Candidate for Chiral Resolution
The primary reason 2-Butanone oxime (also known as methyl ethyl ketoxime or MEKO) cannot function as a resolving agent for racemic mixtures is its molecular structure: it is achiral. A resolving agent must be enantiomerically pure itself to react with a racemic mixture and form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation. Since 2-Butanone oxime does not have a chiral center, it cannot form diastereomers when reacted with a racemic compound. Consequently, no separation of enantiomers can be achieved using this substance.
A Guide to Proven Chiral Resolving Agents
In contrast to the unsuitable 2-Butanone oxime, a variety of chiral compounds are routinely and effectively used as resolving agents. The choice of resolving agent depends on the nature of the racemic mixture to be separated (i.e., acidic, basic, or neutral). The most common strategy involves the reaction of a racemic acid with a chiral base, or a racemic base with a chiral acid, to form diastereomeric salts.
Below is a comparison of commonly used resolving agents for acidic and basic racemic mixtures.
Performance Comparison of Common Resolving Agents
| Resolving Agent | Racemic Substrate Type | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| For Racemic Acids | ||||
| (+)-Tartaric Acid | Racemic Amines | 40-60 | >95 | [1][2] |
| (-)-Brucine | Racemic Acids | 35-55 | >98 | [1] |
| (R)-(+)-1-Phenylethylamine | Racemic Carboxylic Acids | 45-65 | >97 | [3] |
| For Racemic Bases | ||||
| (-)-Malic Acid | Racemic Amines | 30-50 | >90 | [2] |
| (+)-Camphor-10-sulfonic acid | Racemic Amines | 40-60 | >96 | [2] |
| (S)-(-)-Mandelic Acid | Racemic Amines | 40-55 | >98 | [4] |
Note: Yields and enantiomeric excess can vary significantly depending on the specific substrate, solvent, and crystallization conditions.
Experimental Protocols for Chiral Resolution
Detailed experimental procedures are crucial for successful chiral resolution. Below are generalized protocols for the resolution of a racemic amine with a chiral acid and a racemic acid with a chiral base.
Resolution of a Racemic Amine with (+)-Tartaric Acid
-
Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess of the salt can be improved by recrystallization.
-
Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and add a strong base (e.g., NaOH or KOH) to deprotonate the amine, liberating the free enantiomerically enriched amine.
-
Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the resolved amine.
Resolution of a Racemic Carboxylic Acid with (R)-(+)-1-Phenylethylamine
-
Salt Formation: Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., ethanol or acetone). Add one equivalent of (R)-(+)-1-phenylethylamine to the solution.
-
Crystallization: Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomeric Salt: Filter the crystals and wash them with a small portion of the cold solvent.
-
Liberation of the Enantiomer: Dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylate, regenerating the enantiomerically enriched carboxylic acid.
-
Extraction and Purification: If the carboxylic acid precipitates, it can be collected by filtration. Otherwise, extract it with an appropriate organic solvent. Dry the organic extract and evaporate the solvent to yield the resolved carboxylic acid.
Visualizing the Chiral Resolution Workflow
The process of chiral resolution via diastereomeric salt formation can be visualized as a logical workflow.
Caption: Workflow of chiral resolution by diastereomeric salt formation.
Signaling Pathway of Diastereomer Formation and Separation
The underlying principle of this resolution technique is the difference in physicochemical properties between the formed diastereomers, which dictates their separation.
Caption: Signaling pathway for diastereomeric salt resolution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Bornanone Oxime
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides essential safety and logistical information for the proper disposal of 2-Bornanone oxime (also known as camphor oxime). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS)[1][2], responsible chemical management dictates careful handling and disposal.
Immediate Safety and Handling Precautions
Even with non-hazardous substances, best laboratory practices should always be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Spill Management: In the event of a spill, sweep or vacuum the material into a suitable container for disposal[2]. Avoid generating dust. Ensure the area is cleaned thoroughly afterward.
-
Fire Safety: While not flammable, this compound can decompose upon heating, potentially producing toxic fumes such as carbon monoxide and nitrogen oxides[2]. Use a dry sand, dry chemical, or alcohol-resistant foam extinguisher in case of a fire in the vicinity[2].
Step-by-Step Disposal Protocol
Follow this procedural guidance for the safe and effective disposal of this compound.
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Opened containers should be carefully resealed and kept upright[2].
-
-
Disposal Route:
-
Despite not being classified as hazardous, it is recommended to dispose of this compound through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for pickup.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound designated for disposal, in accordance with your institution's policies and local regulations.
-
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| Melting Point | 110 °C |
| Boiling Point | 243°C at 760 mmHg |
| CAS Number | 13559-66-5 |
(Source: NIST Chemistry WebBook, ChemBK)[3][4][5]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 2-Bornanone Oxime
For Immediate Reference by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of 2-Bornanone oxime (CAS No. 13559-66-5). All researchers, scientists, and drug development professionals must adhere to these protocols to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of any potential vapors or dust. |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below for operational planning.
| Property | Value |
| Molecular Formula | C10H17NO[1] |
| Molecular Weight | 167.25 g/mol |
| Appearance | Colorless crystalline solid[1] |
| Melting Point | 110°C[1] |
| Boiling Point | 243°C at 760 mmHg[1] |
| Flash Point | 136.5°C[1] |
| Vapor Pressure | 0.0109 mmHg at 25°C[1] |
Safe Handling and Storage
Adherence to the following handling and storage procedures is mandatory to minimize exposure and maintain chemical integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Ensure all required PPE is correctly worn before handling the compound. Work must be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Transfer: Handle this compound as a solid. Use appropriate tools (e.g., spatula) for transfer to minimize dust generation. Avoid direct contact with skin and eyes.
-
In Case of Contact:
-
Skin Contact: Do not breathe dust. Avoid contact with skin and eyes.
-
Eye Contact: Avoid contact with skin and eyes.
-
-
Post-Handling: Thoroughly clean the work area after handling is complete. Wash hands and any exposed skin with soap and water.
Storage Plan
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure
-
Segregation: Collect all materials contaminated with this compound (e.g., gloves, weighing paper, contaminated labware) in a designated, sealed hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.
-
Disposal: Arrange for disposal through the institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal.
Logical Relationship Diagram
The following diagram illustrates the logical flow of safety precautions when working with this compound.
Caption: Logical workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
